![molecular formula C9H13N3 B1470440 1-甲基-2,3,4,5-四氢-1H-吡啶并[2,3-e][1,4]二氮杂卓 CAS No. 1780628-03-6](/img/structure/B1470440.png)
1-甲基-2,3,4,5-四氢-1H-吡啶并[2,3-e][1,4]二氮杂卓
描述
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a fused ring system that includes a pyridine and a diazepine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
科学研究应用
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It’s worth noting that similar compounds have been shown to interact with various cellular targets, including c-met .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that these compounds may interact with their targets to disrupt cellular processes, leading to inhibited cell growth.
Biochemical Pathways
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that these compounds may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been shown to inhibit the proliferation of various cancer cell lines . This suggests that these compounds may have antitumor effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the cellular environment may influence the action of these compounds.
生化分析
Biochemical Properties
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the proliferation rates of various cell types, including cancer cells, by modulating signaling pathways that control cell growth and apoptosis . Additionally, it has been observed to impact gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, thereby inhibiting their activity . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
准备方法
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyridine derivative with a suitable amine can lead to the formation of the diazepine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound also has a fused ring system but with different substituents and ring fusion patterns. The uniqueness of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine lies in its specific ring structure and the potential biological activities it exhibits.
This detailed overview provides a comprehensive understanding of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-6-5-10-7-8-3-2-4-11-9(8)12/h2-4,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXWWKYVBMLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



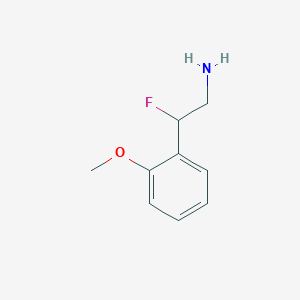
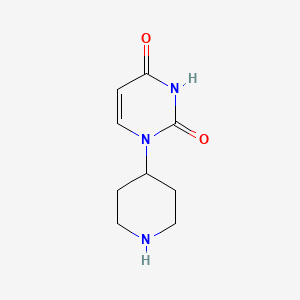
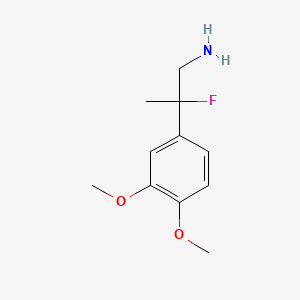
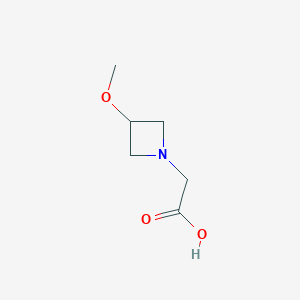
![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)
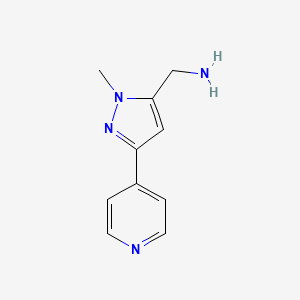
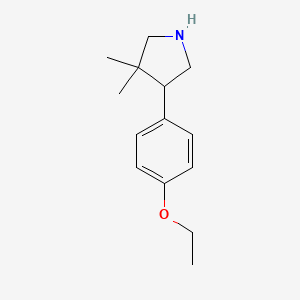

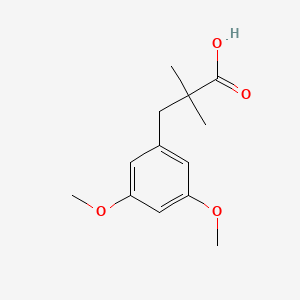
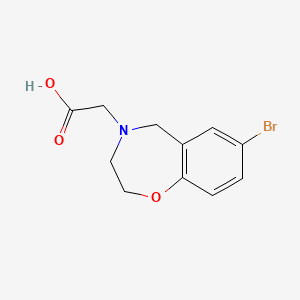

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

